molecular formula C20H22N2O2S B14376177 N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide CAS No. 89815-85-0

N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide

Cat. No.: B14376177
CAS No.: 89815-85-0
M. Wt: 354.5 g/mol
InChI Key: JIPFUCZSGFKDEW-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a morpholine ring, and a phenylprop-2-enethioamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with morpholine and phenylacetonitrile under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including thioamide formation, to yield the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and corrosion. In biological systems, it may interact with cellular proteins and enzymes, disrupting their normal functions and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
  • N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enamide

Uniqueness

N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable molecule for various applications .

Properties

CAS No.

89815-85-0

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-morpholin-4-yl-3-phenylprop-2-enethioamide

InChI

InChI=1S/C20H22N2O2S/c1-23-18-9-7-17(8-10-18)21-20(25)15-19(16-5-3-2-4-6-16)22-11-13-24-14-12-22/h2-10,15H,11-14H2,1H3,(H,21,25)

InChI Key

JIPFUCZSGFKDEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)C=C(C2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

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